molecular formula C10H21NO2 B13612976 2-(2-Methoxyethoxy)cycloheptan-1-amine

2-(2-Methoxyethoxy)cycloheptan-1-amine

Katalognummer: B13612976
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: HJHSLTQIPVKASM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyethoxy)cycloheptan-1-amine is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . It is known for its unique structure, which includes a cycloheptane ring substituted with a methoxyethoxy group and an amine group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)cycloheptan-1-amine typically involves the reaction of cycloheptanone with 2-(2-methoxyethoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyethoxy)cycloheptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyethoxy)cycloheptan-1-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyethoxy)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The methoxyethoxy group enhances its solubility and bioavailability, making it more effective in its applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its cycloheptane ring, which provides different steric and electronic properties compared to cyclohexane derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

2-(2-methoxyethoxy)cycloheptan-1-amine

InChI

InChI=1S/C10H21NO2/c1-12-7-8-13-10-6-4-2-3-5-9(10)11/h9-10H,2-8,11H2,1H3

InChI-Schlüssel

HJHSLTQIPVKASM-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1CCCCCC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.